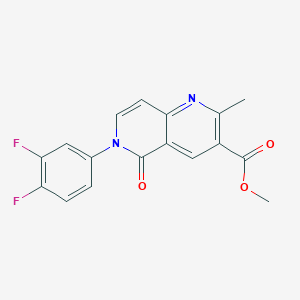![molecular formula C20H20N2O4 B4901067 [4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B4901067.png)
[4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate typically involves the formation of the pyrrolidine ring followed by the introduction of the phenyl and acetate groups. One common method involves the reaction of pyrrolidine with a phenyl isocyanate derivative under controlled conditions to form the intermediate [2-(Pyrrolidine-1-carbonyl)phenyl]carbamate. This intermediate is then reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
化学反応の分析
Types of Reactions
[4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The phenyl and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require high stability and specific functional characteristics.
作用機序
The mechanism of action of [4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group play crucial roles in binding to these targets, while the acetate ester may influence the compound’s solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar chemical properties.
Phenyl carbamates: These compounds have a phenyl group attached to a carbamate moiety, similar to [4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate.
Acetate esters: Compounds with an acetate ester group, such as ethyl acetate and methyl acetate, share similar reactivity and functional characteristics.
Uniqueness
What sets this compound apart is the combination of the pyrrolidine ring, phenyl group, and acetate ester in a single molecule
特性
IUPAC Name |
[4-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)26-16-10-8-15(9-11-16)19(24)21-18-7-3-2-6-17(18)20(25)22-12-4-5-13-22/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLXROAHWZVNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4E)-4-(5-bromo-2,4-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4900989.png)


![4-Methoxy-2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B4901016.png)

![4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B4901040.png)
![2-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4901047.png)
![PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B4901055.png)
![ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B4901061.png)
![2-(2-chlorophenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B4901069.png)
![6-methoxy-8-nitro-4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4901076.png)
![2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4901084.png)

